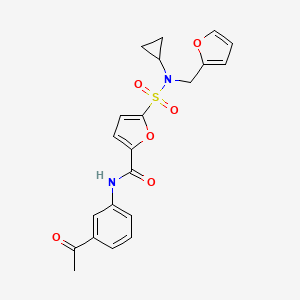![molecular formula C15H13BrN8O2S B2597270 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 671758-55-7](/img/structure/B2597270.png)
8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a chemical compound that is commonly used in scientific research. It is a purine derivative that has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has also been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the advantages of using 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it useful for studying a wide range of diseases and conditions. However, one of the limitations of using this compound is that it can be difficult and expensive to synthesize.
未来方向
There are several future directions for research on 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成方法
The synthesis of 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves several steps. The first step is the synthesis of 2,6-dioxopurine-3-methyl-8-bromide. This is done by reacting 8-bromo-3-methylxanthine with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the sodium salt of 2,6-dioxopurine-3-methyl-8-bromide. The second step is the synthesis of 2-(1-phenyltetrazol-5-ylthio)ethylamine. This is done by reacting 1-phenyltetrazole-5-thiol with 2-bromoethylamine hydrobromide. The final step is the coupling of the two compounds to form 8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.
科学研究应用
8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione has been used in a variety of scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-cancer properties and has been used in the treatment of various types of cancer. Additionally, it has been found to have neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
8-bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN8O2S/c1-22-11-10(12(25)18-14(22)26)23(13(16)17-11)7-8-27-15-19-20-21-24(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVSTYTWXLHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

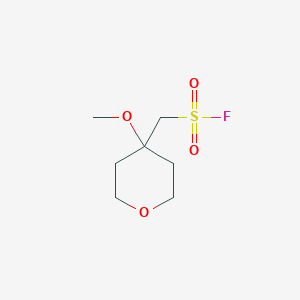


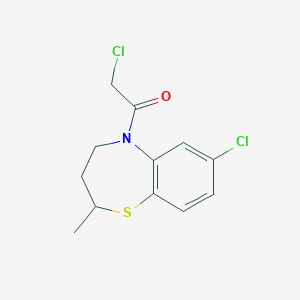
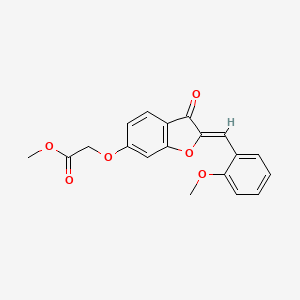
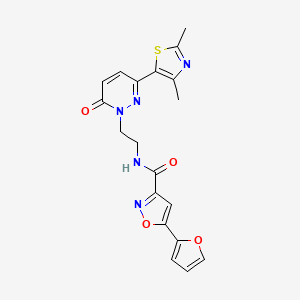
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)

![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)
![1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2597203.png)

